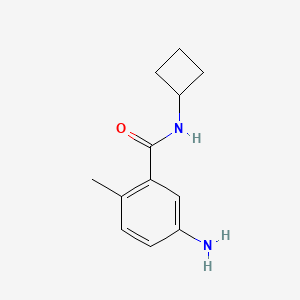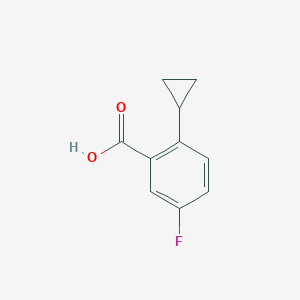
2-环丙基-5-氟苯甲酸
描述
2-Cyclopropyl-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9FO2 . It is a derivative of benzoic acid, a common organic acid that has many uses in industrial and laboratory settings. This compound is a cyclopropyl-substituted benzoic acid that is substituted at the 5-position with a fluorine atom.
Molecular Structure Analysis
The molecular weight of 2-Cyclopropyl-5-fluorobenzoic acid is 180.18 . The IUPAC name for this compound is 2-cyclopropyl-5-fluorobenzoic acid . The InChI code for this compound is 1S/C10H9FO2/c11-7-3-4-8 (6-1-2-6)9 (5-7)10 (12)13/h3-6H,1-2H2, (H,12,13) .Physical And Chemical Properties Analysis
2-Cyclopropyl-5-fluorobenzoic acid is a powder at room temperature . The compound is stable under normal temperatures and pressures .科学研究应用
药物化学:PARP抑制剂的合成
2-环丙基-5-氟苯甲酸: 被用于合成聚(ADP-核糖)聚合酶(PARP)抑制剂,这类药物用于癌症治疗。 该化合物是奥拉帕利(一种经批准用于治疗转移性乳腺癌和卵巢癌的PARP抑制剂)的环保合成方法中的前体 。这种合成方法强调原子经济性和环境友好性。
材料科学:镧系元素配合物
在材料科学中,2-环丙基-5-氟苯甲酸被用于构建双核镧系元素配合物。 这些配合物在创造具有独特热学和荧光特性的先进材料方面具有潜在的应用,这些材料可用于传感器、成像和照明技术 .
分析化学:HPLC方法开发
该化合物在分析化学中也很重要,它被用于开发高效液相色谱(HPLC)方法。 它作为苯甲酸快速分析的标准品,有助于开发高效的分析程序 .
化学合成:环保试剂
2-环丙基-5-氟苯甲酸: 以其在促进环保化学合成中的作用而闻名。 它是向绿色化学发展的一部分,它被用作一种试剂,最大程度地减少有害副产物和废物 .
药理学:药物溶解度和渗透性
在药理学中,该化合物因其改善药物溶解度和渗透性的能力而受到研究。 它在药物制剂中用作共晶形成剂,有可能提高药物的生物利用度 .
作用机制
Target of Action
Many benzoic acid derivatives interact with enzymes or receptors in the body. The specific targets would depend on the exact structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic effects. The fluorine atom in the compound could form a strong hydrogen bond with an amino acid residue in the target protein, enhancing the compound’s binding affinity .
Biochemical Pathways
Benzoic acid derivatives could potentially affect a variety of biochemical pathways, depending on their specific targets. For example, they could inhibit or activate enzymes, alter receptor signaling, or affect gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a fluorine atom could affect the compound’s lipophilicity, potentially influencing its absorption and distribution . The compound could be metabolized by enzymes in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular metabolism to alterations in cell signaling or gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
实验室实验的优点和局限性
2-Cyclopropyl-5-fluorobenzoic acid has several advantages and limitations for use in laboratory experiments. One advantage of 2-Cyclopropyl-5-fluorobenzoic acid is its high solubility in a variety of organic solvents, making it easy to handle in the laboratory. Additionally, 2-Cyclopropyl-5-fluorobenzoic acid is relatively inexpensive and easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, 2-Cyclopropyl-5-fluorobenzoic acid is highly toxic and should be handled with caution. Additionally, 2-Cyclopropyl-5-fluorobenzoic acid has a relatively short shelf-life and must be used within a few days of synthesis.
未来方向
The potential applications of 2-Cyclopropyl-5-fluorobenzoic acid are numerous and varied. One potential future direction is the use of 2-Cyclopropyl-5-fluorobenzoic acid in the development of new drugs and therapeutics. Additionally, 2-Cyclopropyl-5-fluorobenzoic acid could be used in the synthesis of new materials, such as polymers, for use in a variety of applications. Furthermore, 2-Cyclopropyl-5-fluorobenzoic acid could be used in the development of new diagnostic tools, such as biosensors, for the detection of disease. Finally, 2-Cyclopropyl-5-fluorobenzoic acid could be used in the development of new methods for the synthesis of organic compounds, such as the synthesis of pharmaceuticals.
安全和危害
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2-Cyclopropyl-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is often characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 2-Cyclopropyl-5-fluorobenzoic acid to the enzyme .
Cellular Effects
The effects of 2-Cyclopropyl-5-fluorobenzoic acid on cellular processes are diverse and depend on the type of cells involved. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Cyclopropyl-5-fluorobenzoic acid can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-5-fluorobenzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-Cyclopropyl-5-fluorobenzoic acid may inhibit an enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-5-fluorobenzoic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that 2-Cyclopropyl-5-fluorobenzoic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-5-fluorobenzoic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .
Metabolic Pathways
2-Cyclopropyl-5-fluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are often mediated by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of 2-Cyclopropyl-5-fluorobenzoic acid .
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-5-fluorobenzoic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 2-Cyclopropyl-5-fluorobenzoic acid can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-5-fluorobenzoic acid is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Cyclopropyl-5-fluorobenzoic acid may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-cyclopropyl-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHIZIMQCGMRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
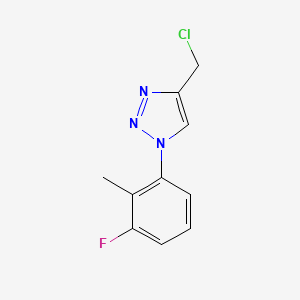
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)

![N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1467482.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467484.png)
![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)
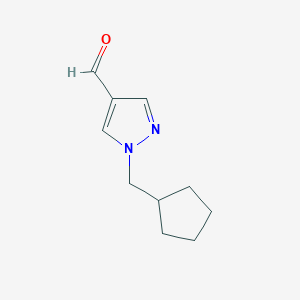
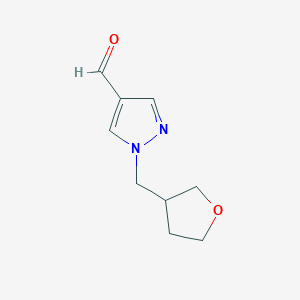

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)
